molecular formula C57H72N14O8 B125481 (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine) CAS No. 142061-53-8

(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)

Cat. No. B125481
M. Wt: 1081.3 g/mol
InChI Key: XLYQOKWAPHMGLO-XVRZORJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRP (gastrin-releasing peptide) is a neuropeptide that plays a significant role in the regulation of various physiological processes, including gastric acid secretion, smooth muscle contraction, and the release of other hormones. The deamino-Phe19, D-Ala24, D-Pro26-(R)-Phe27)-GRP (19-27) is a specific fragment of GRP that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP ((Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)) involves binding to the GRP receptor, which is expressed on the surface of various cells, including cancer cells. This binding activates a signaling pathway that leads to the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune response.

Biochemical And Physiological Effects

(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP ((Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)) has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, modulation of the immune response, and the regulation of gastric acid secretion and smooth muscle contraction.

Advantages And Limitations For Lab Experiments

The advantages of using (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP ((Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)) in lab experiments include its high specificity and potency, ease of synthesis, and the availability of various analogs that can be used to study its structure-activity relationship. However, the limitations of using this peptide include its high cost, the need for specialized equipment and expertise for its synthesis and purification, and the potential for off-target effects.

Future Directions

Several future directions for the research on (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP ((Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)) include the development of more potent and selective analogs, the identification of novel therapeutic applications, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this peptide in combination with other therapies, such as chemotherapy and immunotherapy, holds great promise for the treatment of various diseases.

Synthesis Methods

The synthesis of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP ((Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)) (human, porcine, canine) can be achieved through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by the cleavage of the peptide from the resin and purification by high-performance liquid chromatography.

Scientific Research Applications

(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP ((Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Several studies have shown that this peptide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy.

properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[(2R)-2-[[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H72N14O8/c1-34(2)50(56(78)66-35(3)52(74)69-48(27-41-30-60-33-64-41)57(79)71-23-13-18-42(71)31-62-45(51(58)73)24-38-16-9-6-10-17-38)70-53(75)36(4)65-54(76)46(25-39-28-61-44-20-12-11-19-43(39)44)68-55(77)47(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-17,19-20,28-30,32-36,42,45-48,50,61-62H,13,18,21-27,31H2,1-4H3,(H2,58,73)(H,59,63)(H,60,64)(H,65,76)(H,66,78)(H,67,72)(H,68,77)(H,69,74)(H,70,75)/t35-,36+,42-,45+,46+,47+,48+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYQOKWAPHMGLO-XVRZORJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2CNC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2CN[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H72N14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1081.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) (human, porcine, canine)

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